Spontaneous HF Elimination: A Binary Difference in Chemical Stability Versus 2,2,2-Trifluoroethanethiol
2-Chloro-1,1,2-trifluoroethanethiol undergoes spontaneous loss of hydrogen fluoride to form chlorofluorothionoacetyl fluoride, an electrophilic acylating agent [1]. In the enzymatic β-lyase model system, complete conversion to chlorofluoroacetic acid and inorganic fluoride was observed by 19F NMR, confirming quantitative HF release [1]. In contrast, 2,2,2-trifluoroethanethiol (TFET, CAS 1544-53-2) shows no detectable HF elimination under identical or physiological conditions; it remains stable and is routinely used as a persistent thiol additive in peptide synthesis [2].
| Evidence Dimension | HF elimination propensity (qualitative reactivity) |
|---|---|
| Target Compound Data | Complete conversion to chlorofluorothionoacetyl fluoride; quantitative conversion to chlorofluoroacetic acid + F− (19F NMR) [1] |
| Comparator Or Baseline | 2,2,2-Trifluoroethanethiol (TFET): No HF elimination detectable; compound stable under identical conditions [2] |
| Quantified Difference | Binary: reactive vs. stable (100% conversion vs. 0% conversion) |
| Conditions | Bovine kidney cysteine conjugate β-lyase system; pyridoxal model system; 19F NMR spectrometry (Dekant et al., 1987) |
Why This Matters
This reactivity dichotomy determines whether a user receives a stable thiol building block or a dual-function intermediate that can serve as both a nucleophile and an in situ electrophile.
- [1] Dekant, W.; Lash, L. H.; Anders, M. W. Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. Proc. Natl. Acad. Sci. U.S.A. 1987, 84 (21), 7443–7447. View Source
- [2] Thompson, R. E.; Liu, B.; Soh, L. Y.; Payne, R. J. Trifluoroethanethiol: an additive for efficient one-pot ligation–desulfurization in peptide synthesis. Nat. Protoc. 2014, 9 (9), 2161–2172. View Source
